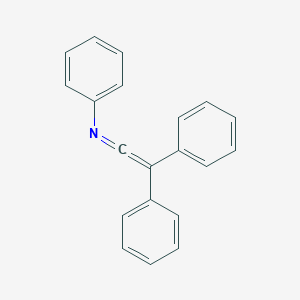

N,2,2-triphenylethenimine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

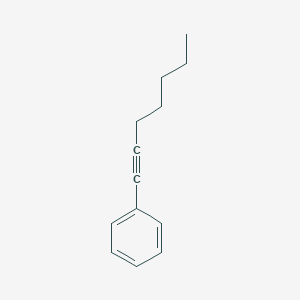

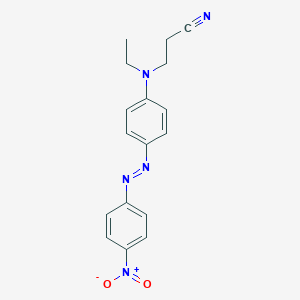

N,2,2-triphenylethenimine (TPhE) is an organic compound that belongs to the class of arylalkynes. It is a colorless solid that is soluble in organic solvents, such as alcohol and ether. TPhE has a wide range of applications in organic synthesis and has been used as a starting material for the synthesis of various heterocyclic compounds. It is also used as a reagent in the synthesis of aryl-substituted heterocycles, such as indoles and pyrroles. In addition, TPhE has been used in the synthesis of various biologically active compounds, such as antibiotics, antifungal agents, and anti-inflammatory agents.

Applications De Recherche Scientifique

Organic Light-Emitting Devices (OLEDs)

N,2,2-triphenylethenimine and its derivatives have been used in the development of deep-blue organic light-emitting devices (OLEDs) . These compounds exhibit high glass transition temperatures, relatively high electron mobilities, large ionization potentials, and suitable electron affinities, which facilitate efficient electron-injection . They serve as effective electron-transporting and hole-blocking materials in OLEDs .

Fluorine-Containing Synthons

N,2,2-triphenylethenimine has been developed as a fluorine-containing synthon . The special properties of fluorine atoms and fluorine-containing groups have led to an increasing number of applications for fluorine-containing organic compounds, especially in the field of new drug development .

Organic Synthesis

N,2,2-triphenylethenimine has been involved in various organic synthesis reactions . The focus has been on the types of reactions and the stereoselectivity of products .

Medicinal Chemistry

The special properties of fluorinated compounds, including those with N,2,2-triphenylethenimine, make them valuable in medicinal chemistry . The introduction of trifluoromethyl (CF3) into drug molecules often significantly changes the fat solubility of the parent compound, enhances the metabolic stability of the molecule, and affects its biological activities such as drug absorption, distribution, and donor-receptor interaction .

Pesticides

Fluorinated compounds, including those with N,2,2-triphenylethenimine, are also used in the development of pesticides . The unique properties of these compounds make them effective in this field .

Functional Materials

N,2,2-triphenylethenimine and its derivatives are used in the development of functional materials . Their unique properties make them suitable for various applications in this field .

Mécanisme D'action

Target of Action

N,2,2-Triphenylethenimine is a complex compound with a diverse range of potential targets. The exact primary targets of this compound are currently unknown . Related compounds such as triphenolamines have been known to form complexes with transition metals and main group elements, suggesting that N,2,2-Triphenylethenimine may interact with similar targets.

Mode of Action

It is speculated that the compound may interact with its targets through the formation of complexes, similar to other triphenolamines. These interactions could potentially lead to changes in the biochemical processes within the cell, affecting various cellular functions.

Biochemical Pathways

The specific biochemical pathways affected by N,2,2-Triphenylethenimine are currently unknown due to the lack of research on this compound . Given the potential for this compound to interact with transition metals and main group elements, it is possible that it may affect pathways involving these elements.

Pharmacokinetics

The pharmacokinetic properties of N,2,2-Triphenylethenimine, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown

Result of Action

The molecular and cellular effects of N,2,2-Triphenylethenimine’s action are currently unknown

Action Environment

The influence of environmental factors on the action, efficacy, and stability of N,2,2-Triphenylethenimine is currently unknown . Factors such as pH, temperature, and the presence of other compounds could potentially affect the action of N,2,2-Triphenylethenimine.

Propriétés

InChI |

InChI=1S/C20H15N/c1-4-10-17(11-5-1)20(18-12-6-2-7-13-18)16-21-19-14-8-3-9-15-19/h1-15H |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQOIZBIQANZRDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C=NC2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344456 |

Source

|

| Record name | N,2,2-triphenylethenimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,2,2-triphenylethenimine | |

CAS RN |

14181-84-1 |

Source

|

| Record name | N,2,2-triphenylethenimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(Trifluoromethyl)phenyl]urea](/img/structure/B78555.png)